molecular formula C13H11FN2O2 B1492234 (2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098158-21-3

(2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No.: B1492234
CAS No.: 2098158-21-3
M. Wt: 246.24 g/mol
InChI Key: NGODNZRVMMOSQX-SNAWJCMRSA-N
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Description

(2E)-3-{1-[(3-Fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid (CAS 2098158-21-3) is a fluorinated pyrazole derivative with a molecular formula of C 13 H 11 FN 2 O 2 and a molecular weight of 246.24 g/mol . This compound features a conjugated acrylic acid chain linked to an N-benzylated pyrazole ring, a structure that serves as a versatile building block in medicinal chemistry and drug discovery. Pyrazole derivatives are recognized as a privileged scaffold in agrochemical and pharmaceutical industries, exhibiting a wide spectrum of biological activities . The specific substitution pattern on this molecule—combining the 3-fluorobenzyl group with the electron-deficient acrylic acid side chain—makes it a valuable intermediate for the synthesis of more complex molecules. It is particularly useful in the development of potential BTK (Bruton's Tyrosine Kinase) inhibitors , as similar pyrazole-acrylic acid structures appear in patented compound libraries for this target . Researchers can employ this compound in palladium-catalyzed cross-coupling reactions , similar to methodologies used with analogous structures, to create diverse chemical libraries for biological screening . The presence of the carboxylic acid group allows for further functionalization into amides or esters, while the fluorinated aromatic ring can influence a molecule's pharmacokinetic properties, such as its metabolic stability and membrane permeability . Handling Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

(E)-3-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c14-12-3-1-2-10(6-12)8-16-9-11(7-15-16)4-5-13(17)18/h1-7,9H,8H2,(H,17,18)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGODNZRVMMOSQX-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, a compound featuring a pyrazole ring and a prop-2-enoic acid moiety, has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the pyrazole ring followed by the introduction of the prop-2-enoic acid side chain. Specific methodologies may vary, but they generally aim for high yield and purity.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole demonstrate activity against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
10aE. coli62.5 μg/mL
10bS. aureus31.25 μg/mL
10cP. mirabilis125 μg/mL

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways .

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Pyrazole derivatives are known to modulate inflammatory pathways, potentially through inhibition of cyclooxygenase enzymes or cytokine release, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Antitumor Activity

Emerging studies have suggested that this compound may also possess antitumor properties. The mechanism is thought to involve the induction of apoptosis in cancer cells, possibly through the activation of caspases or modulation of cell cycle regulators. Initial screenings have indicated that certain derivatives show promise in inhibiting tumor growth in vitro .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against both Gram-positive and Gram-negative bacteria, demonstrating that modifications in substituents significantly influenced their antimicrobial potency.
  • Inflammation Models : In vivo models have shown that compounds similar to this compound can reduce inflammatory markers in animal models, suggesting potential therapeutic applications for chronic inflammatory diseases.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that pyrazole derivatives, including (2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, can act as inhibitors of key enzymes involved in cancer progression. Specifically, compounds with similar structures have shown promise in inhibiting protein kinases such as AKT, which plays a critical role in cell survival and proliferation pathways associated with various cancers. The inhibition of AKT has been linked to reduced tumor growth and increased apoptosis in cancer cells .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .

Synthesis and Derivatives

The synthesis of this compound involves various synthetic routes that may include the reaction of appropriate pyrazole derivatives with acrolein or its derivatives. The specific synthetic pathways can influence the biological activity and efficacy of the resulting compounds. Research has shown that modifications at different positions on the pyrazole ring can lead to enhanced biological properties .

Case Studies and Research Findings

Study on Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related pyrazole derivative exhibited significant anticancer activity against various cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis through the modulation of signaling pathways involving AKT and mTOR . This suggests that this compound may possess similar properties.

Research on Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of pyrazole derivatives revealed that certain compounds could significantly reduce inflammation markers in animal models of arthritis. These findings indicate that this compound may contribute to the development of new anti-inflammatory medications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s structure can be compared to several analogs with variations in the pyrazole substituents and aromatic moieties:

Table 1: Key Structural Features of Analogs
Compound Name Substituent at Pyrazole 1-Position Substituent at Pyrazole 3-Position Molecular Formula Molecular Weight (g/mol) Purity (%)
Target: (2E)-3-{1-[(3-Fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid 3-Fluorophenylmethyl None C14H11FN2O2 266.25 ≥95
(2E)-3-[1-Benzyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl]acrylic acid Benzyl 4-Chlorophenyl C19H14ClN2O2 337.78 ≥95
(2E)-3-[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid Phenyl 4-Methylphenyl C19H16N2O2 304.35 ≥95
(E)-3-[5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid 4-Methylphenylmethyl 5-Chloro, 3-methyl C15H15ClN2O2 290.74 ≥95
(2E)-3-[1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid Phenyl Pyridin-3-yl C17H13N3O2 291.31 ≥95
Key Observations:

Pyridinyl substituents (e.g., ) may improve solubility due to nitrogen’s polarity, whereas fluorinated or chlorinated aromatics could increase lipophilicity (LogP ~3.5 for chloro analogs ).

The target compound’s 3-fluorophenylmethyl group offers moderate steric bulk.

Synthetic Accessibility: The Knoevenagel condensation method () is common for α,β-unsaturated acids, but yields vary with substituents. For example, pyridinyl derivatives () report 24–88% yields, while fluorinated analogs may require optimized conditions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Calculated LogP (XLogP3) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound ~2.8 (estimated) 1 4 55.1
(E)-3-[5-Chloro-3-methyl-1-(4-methylphenylmethyl)pyrazol-4-yl]prop-2-enoic acid 3.5 1 3 55.1
(2E)-3-[1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid ~2.1 (estimated) 1 5 70.4
  • Lipophilicity : The target compound’s LogP (~2.8) is lower than chlorinated analogs (3.5 in ), suggesting better aqueous solubility.
  • Polar Surface Area (PSA) : Pyridinyl derivatives (e.g., ) have higher PSA due to the nitrogen heterocycle, enhancing membrane permeability.

Preparation Methods

Key Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The central step in synthesizing this compound involves the Suzuki-Miyaura cross-coupling reaction between a pyrazole boronic acid derivative and a suitable halogenated cinnamic acid or its ester precursor.

  • Reactants :
    • (1H-pyrazol-4-yl)boronic acid or related boronic acid derivatives
    • 3-fluorobenzyl-substituted vinyl halide or cinnamic acid derivative
  • Catalyst : Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) complexes with diphosphine ligands
  • Base : Sodium carbonate or sodium hydrogencarbonate
  • Solvents : Mixtures of ethanol, toluene, dimethylformamide (DMF), or aqueous media
  • Conditions : Microwave irradiation or conventional heating at temperatures ranging from 80°C to 170°C for durations between 15 minutes to 4 hours

This method facilitates the formation of the carbon-carbon bond between the pyrazole ring and the propenoic acid moiety, yielding the desired cinnamic acid derivative with high regioselectivity.

Representative Experimental Procedures and Yields

Entry Reaction Conditions Catalyst & Base Solvent Temperature & Time Yield (%) Notes
1 Microwave irradiation Tetrakis(triphenylphosphine)palladium(0), Na2CO3 Ethanol, toluene, water 120°C, 15 min 42% Extraction with ethyl acetate, chromatographic purification
2 Microwave irradiation Tetrakis(triphenylphosphine)palladium(0), Na2CO3 Ethanol, toluene, water 170°C, 20 min 10% HPLC purification, colorless oil obtained
3 Microwave irradiation Tetrakis(triphenylphosphine)palladium(0), Na2CO3 DMF 120°C, 2.5 h 36% Flash chromatography, MS m/z 532.5 (MH+)
4 Microwave irradiation Pd(dppf)2Cl2, Triethylamine 1,4-Dioxane, water 95°C, 3 h 36% Silica gel chromatography, 1H NMR confirmed structure
5 Conventional heating Pd(PPh3)4, Na2CO3 THF, water 160°C, 1 h (microwave) Not specified Followed by acid treatment and HPLC purification

Detailed Reaction Mechanism Insights

  • The Suzuki coupling proceeds via oxidative addition of the vinyl halide to the Pd(0) catalyst, transmetalation with the pyrazolylboronic acid, and reductive elimination to form the C-C bond.
  • The presence of bases like sodium carbonate neutralizes the acidic boronic acid and facilitates transmetalation.
  • Microwave irradiation accelerates the reaction kinetics by providing uniform heating, reducing reaction times significantly.
  • Solvent choice affects solubility and reaction rate; DMF and mixed aqueous-organic solvents are common for effective coupling.

Purification and Characterization

  • Post-reaction mixtures are typically worked up by extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and concentration under vacuum.
  • Purification methods include silica gel column chromatography and preparative HPLC, ensuring removal of palladium residues and side products.
  • Characterization is confirmed by:
    • 1H-NMR : Signals corresponding to pyrazole protons, aromatic fluorophenyl protons, and the vinyl protons of the propenoic acid.
    • Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight (e.g., MH+ at m/z ~ 332 for the target compound).
    • Other techniques : HPLC purity analysis, melting point determination, and sometimes elemental analysis.

Summary Table of Preparation Parameters

Parameter Typical Range/Value
Catalyst Pd(PPh3)4, Pd(dppf)2Cl2, Pd(PPh3)2Cl2
Base Na2CO3, NaHCO3, Triethylamine
Solvent Ethanol, Toluene, DMF, 1,4-Dioxane, Water mixtures
Temperature 80°C to 170°C
Reaction Time 15 min to 4 h
Yield 10% to 42% (depending on conditions)

Research Findings and Optimization Notes

  • Microwave-assisted synthesis offers significant time savings and can improve yields compared to conventional heating.
  • The choice of base and solvent system critically influences the reaction efficiency and product purity.
  • The presence of fluorine on the benzyl substituent may affect electronic properties, requiring careful optimization of catalyst loading and temperature.
  • Purification by preparative HPLC is often necessary to achieve high purity for biological or pharmaceutical applications.
  • Reaction scale-up requires attention to heat transfer and catalyst recycling.

Q & A

Q. What synthetic methodologies are recommended for preparing (2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Step 1 : Condensation of pyrazole precursors with fluorophenyl-methyl groups under reflux conditions (e.g., DMF at 70–80°C for 6–24 hours) .
  • Step 2 : Introduction of the prop-2-enoic acid moiety via Knoevenagel or aldol condensation, often catalyzed by piperidine or acetic acid .
  • Critical Conditions : Use inert atmosphere (N₂) to prevent oxidation, and purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
  • Yield Optimization : Adjust stoichiometry of reactants (e.g., 1:1.2 molar ratio of pyrazole to aldehyde) and monitor reaction progress via TLC .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, aromatic C-H at ~3000 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., vinyl protons at δ 6.5–7.5 ppm, fluorophenyl signals at δ 7.0–7.5 ppm) .
  • X-ray Crystallography : Resolves 3D structure; parameters include space group (e.g., triclinic P1), unit cell dimensions (e.g., a = 7.36 Å, b = 10.68 Å), and R-factor (<0.05) for validation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 314.1 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic or crystallographic data during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with X-ray results (e.g., confirming proton coupling constants match dihedral angles from crystallography) .
  • Replication : Repeat synthesis under controlled conditions (e.g., anhydrous solvents, precise temperature) to rule out impurities .
  • Computational Validation : Use density functional theory (DFT) to simulate NMR shifts or optimize crystal packing models against experimental data .

Q. What strategies are effective for evaluating the biological activity of this pyrazole-prop-2-enoic acid derivative?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Test against COX-2, MMPs, or kinases using fluorogenic substrates (IC₅₀ determination) .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .
  • Cellular Models :
  • Anti-Proliferative Activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response analysis (EC₅₀) .
  • Anti-Inflammatory Screening : Measure cytokine suppression (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Methodological Answer :
  • Substituent Modification :
  • Replace the 3-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to modulate electronic effects .
  • Vary the pyrazole N-substituent (e.g., methyl vs. ethyl) to assess steric impacts on binding .
  • Physicochemical Profiling :
  • Calculate logP values to correlate lipophilicity (e.g., from dimethylphenyl analogues) with membrane permeability .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., COX-2 active site) .

Q. What computational approaches enhance the understanding of this compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (e.g., 100-ns trajectories in GROMACS) to identify key residues for binding .
  • Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities (ΔG) and validate with experimental IC₅₀ values .
  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors, aromatic rings) using crystallographic data from similar compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Reactant of Route 2
(2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

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